4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine
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Overview
Description
Preparation Methods
The synthesis of ARN-21934 involves the preparation of 6-amino-tetrahydroquinazoline derivatives . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
ARN-21934 undergoes various chemical reactions, including inhibition of DNA relaxation . It is highly selective for human topoisomerase II alpha over beta, with an IC50 value of 2 micromolar for the inhibition of DNA relaxation . Common reagents used in these reactions include specific inhibitors and solvents that facilitate the reaction conditions . The major products formed from these reactions are the inhibited forms of topoisomerase II alpha and beta .
Scientific Research Applications
ARN-21934 has a broad range of scientific research applications. In chemistry, it is used as a potent inhibitor for studying the functions of topoisomerase II . In biology, it helps in understanding the role of topoisomerase II in DNA replication, transcription, recombination, and chromosome segregation . In medicine, ARN-21934 is being explored as a potential anticancer drug due to its ability to inhibit topoisomerase II without causing DNA intercalation . This makes it a promising candidate for developing safer anticancer therapies . In industry, ARN-21934 could be used in the production of research chemicals and pharmaceuticals .
Mechanism of Action
ARN-21934 exerts its effects by inhibiting the function of human topoisomerase II . It does not act as a topoisomerase II poison, which means it does not enhance enzyme-mediated DNA cleavage . Instead, it blocks the function of topoisomerase II without causing DNA intercalation . This mechanism of action is linked to its high selectivity for topoisomerase II alpha over beta . The molecular targets involved include the topoisomerase II enzyme and the pathways related to DNA topology modifications .
Comparison with Similar Compounds
ARN-21934 is unique compared to other topoisomerase II inhibitors due to its high selectivity and lack of DNA intercalation . Similar compounds include etoposide, which is also a topoisomerase II inhibitor but acts as a topoisomerase II poison and has a higher IC50 value for DNA relaxation inhibition . ARN-21934 is approximately 100-fold more selective for topoisomerase II alpha over beta compared to other inhibitors . This makes it a highly promising lead for the development of safer anticancer drugs .
Properties
IUPAC Name |
4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSRLUXTFDZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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